Cas no 338418-48-7 (1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime)

1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime 化学的及び物理的性質
名前と識別子
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- (E)-[1-(4-chlorophenyl)ethylidene][(6-fluoropyridin-2-yl)oxy]amine
- 1-(4-CHLOROPHENYL)-1-ETHANONE O-(6-FLUORO-2-PYRIDINYL)OXIME
- (E)-1-(4-chlorophenyl)-N-(6-fluoropyridin-2-yl)oxyethanimine
- 1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime
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- インチ: 1S/C13H10ClFN2O/c1-9(10-5-7-11(14)8-6-10)17-18-13-4-2-3-12(15)16-13/h2-8H,1H3/b17-9+
- InChIKey: KNWARSNDUXPCFK-RQZCQDPDSA-N
- SMILES: ClC1C=CC(=CC=1)/C(/C)=N/OC1C=CC=C(N=1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 293
- トポロジー分子極性表面積: 34.5
- XLogP3: 4.1
1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A912433-1g |
(E)-[1-(4-Chlorophenyl)ethylidene][(6-fluoropyridin-2-yl)oxy]amine |
338418-48-7 | 90% | 1g |
$350.0 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00897732-1g |
(E)-[1-(4-Chlorophenyl)ethylidene][(6-fluoropyridin-2-yl)oxy]amine |
338418-48-7 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
Key Organics Ltd | 4F-008-5MG |
1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime |
338418-48-7 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 4F-008-10MG |
1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime |
338418-48-7 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 4F-008-100MG |
1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime |
338418-48-7 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 4F-008-1MG |
1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime |
338418-48-7 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 4F-008-50MG |
1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime |
338418-48-7 | >90% | 50mg |
£77.00 | 2025-02-09 |
1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oximeに関する追加情報
Professional Introduction to Compound with CAS No. 338418-48-7 and Product Name: 1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime
The compound with the CAS number 338418-48-7 and the product name 1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural features of this molecule, particularly the presence of a 4-chlorophenyl group and a 6-fluoro-2-pyridinyl oxime moiety, contribute to its unique chemical properties and biological activities.
Recent research in the field of cheminformatics has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The 1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime structure exemplifies this trend, as it incorporates both aromatic and heterocyclic components that are known to interact favorably with biological targets. The fluoro-substituent in the 6-fluoro-2-pyridinyl group is particularly noteworthy, as fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
In vitro studies have demonstrated that compounds containing the oxime functional group exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime molecule is no exception, showing promise in preliminary assays for its ability to modulate specific enzymatic pathways. This has led to its investigation as a potential lead compound for further drug development.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The 4-chlorophenyl group provides a reactive site for further functionalization, while the 6-fluoro-2-pyridinyl oxime moiety contributes to the molecule's solubility and bioavailability. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the core structure efficiently.
One of the most compelling aspects of this compound is its potential in targeting diseases associated with protein-protein interactions. The unique combination of electronic and steric properties offered by its structure allows it to bind selectively to biological targets. This specificity is crucial for minimizing side effects and improving therapeutic efficacy. Recent computational studies using molecular modeling have predicted favorable binding affinities for this compound with several key enzymes implicated in various diseases.
The role of fluorine in medicinal chemistry cannot be overstated. The presence of a fluoro-substituent in the 6-fluoro-2-pyridinyl group enhances metabolic stability and lipophilicity, which are critical factors for drug-like properties. This has been observed in numerous clinical candidates where fluorine atoms have been strategically incorporated to improve pharmacokinetic profiles. The 1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime molecule is a testament to this principle, demonstrating how structural modifications can lead to significant improvements in drug development.
Current research efforts are focused on exploring the mechanism of action of this compound through both experimental and computational approaches. High-throughput screening (HTS) campaigns have identified derivatives with enhanced activity, providing valuable insights into optimizing its therapeutic potential. Additionally, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular structure and dynamics.
The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like 1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime. Machine learning algorithms have been trained on large datasets containing known bioactive compounds to predict new molecular structures with desired properties. These predictions are then validated experimentally, streamlining the drug development pipeline.
Future directions for this compound include its evaluation in preclinical models to assess its safety and efficacy further. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. Regulatory agencies also play a critical role in overseeing these developments to ensure that new drugs meet stringent quality standards before reaching patients.
In conclusion, the compound with CAS number 338418-48-7, named 1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime, represents a promising candidate for therapeutic intervention in various diseases. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable asset in ongoing drug discovery initiatives. Continued research will be necessary to fully realize its potential but early findings are encouraging for future developments.
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